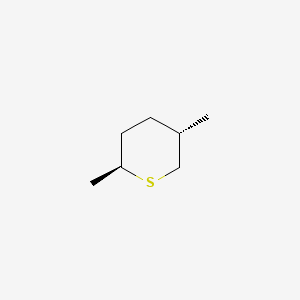
(2S,5S)-2,5-Dimethylthiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-2,5-Dimethylthiane is an organic compound that belongs to the class of thianes Thianes are six-membered sulfur-containing heterocycles The specific stereochemistry of this compound indicates that it has two chiral centers, both in the S configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diene precursors that undergo cyclization in the presence of sulfur sources. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2S,5S)-2,5-Dimethylthiane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfur atom or other functional groups attached to the thiane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2S,5S)-2,5-Dimethylthiane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,5S)-2,5-Dimethylthiane involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors or active sites.
相似化合物的比较
Similar Compounds
(2R,5R)-2,5-Dimethylthiane: The enantiomer of (2S,5S)-2,5-Dimethylthiane with opposite stereochemistry.
Thiane: The parent compound without the methyl substituents.
2,5-Dimethylthiolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two chiral centers. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its enantiomers and other related compounds.
属性
CAS 编号 |
61568-44-3 |
|---|---|
分子式 |
C7H14S |
分子量 |
130.25 g/mol |
IUPAC 名称 |
(2S,5S)-2,5-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI 键 |
FCFFROVETURYHE-BQBZGAKWSA-N |
手性 SMILES |
C[C@H]1CC[C@@H](SC1)C |
规范 SMILES |
CC1CCC(SC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
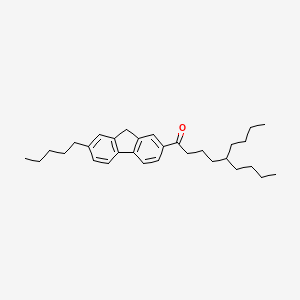
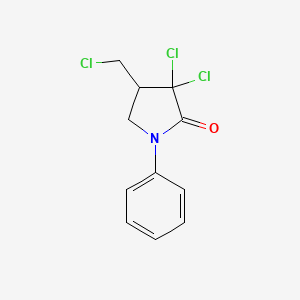
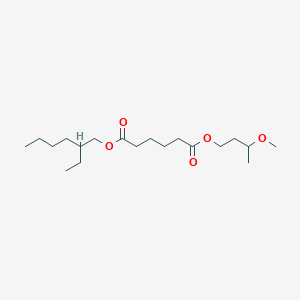
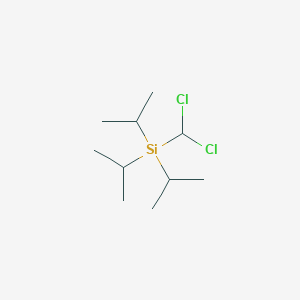
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

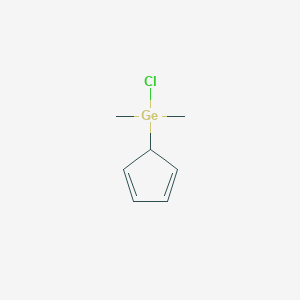
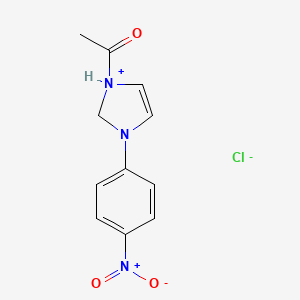
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
